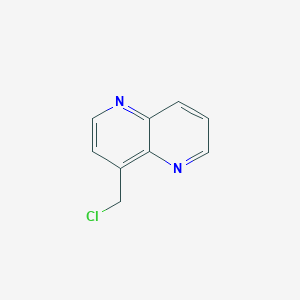

4-(Chloromethyl)-1,5-naphthyridine

Description

BenchChem offers high-quality 4-(Chloromethyl)-1,5-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-1,5-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2 |

|---|---|

Molecular Weight |

178.62 g/mol |

IUPAC Name |

4-(chloromethyl)-1,5-naphthyridine |

InChI |

InChI=1S/C9H7ClN2/c10-6-7-3-5-11-8-2-1-4-12-9(7)8/h1-5H,6H2 |

InChI Key |

XVLKKIARTBTDCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CC(=C2N=C1)CCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Chloromethyl)-1,5-Naphthyridine

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds. Its derivatives have shown a wide array of pharmacological activities, making them attractive targets in drug discovery. This guide details a reliable synthetic pathway to 4-(chloromethyl)-1,5-naphthyridine, focusing on the underlying chemical principles and practical experimental considerations.

Strategic Approach: A Two-Step Synthesis

The most practical and efficient synthesis of 4-(chloromethyl)-1,5-naphthyridine is achieved through a two-step process. This strategy involves the initial construction of the 4-methyl-1,5-naphthyridine core, followed by the selective chlorination of the methyl group. This approach allows for the use of readily available starting materials and employs well-established chemical transformations.

Figure 1: Overall synthetic workflow for 4-(chloromethyl)-1,5-naphthyridine.

PART 1: Synthesis of the 4-Methyl-1,5-Naphthyridine Core via a Modified Skraup Reaction

The construction of the 1,5-naphthyridine ring system can be effectively achieved using a modified Skraup synthesis. This powerful cyclization reaction utilizes a 3-aminopyridine as the starting material, which undergoes a reaction with an α,β-unsaturated carbonyl compound.[1] For the synthesis of 4-methyl-1,5-naphthyridine, methyl vinyl ketone is the ideal carbonyl partner.

The Causality Behind the Skraup Reaction

The classical Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. The sulfuric acid dehydrates the glycerol in situ to form acrolein, an α,β-unsaturated aldehyde.[1] The reaction is often vigorous and can be difficult to control. The modified approach, using methyl vinyl ketone directly, offers better control and predictability. The reaction proceeds through a series of steps:

-

Michael Addition: The amino group of 3-aminopyridine acts as a nucleophile and attacks the β-carbon of methyl vinyl ketone in a Michael addition.

-

Cyclization: The resulting intermediate undergoes an intramolecular cyclization.

-

Dehydration and Oxidation: Subsequent dehydration and oxidation lead to the formation of the aromatic 4-methyl-1,5-naphthyridine.

The use of a "sulfo-mix" (a mixture of sulfuric acid and other reagents) and an oxidizing agent like arsenic pentoxide or sodium m-nitrobenzenesulfonate is crucial for the success of the reaction, driving the cyclization and aromatization steps.[2][3]

Experimental Protocol: Synthesis of 4-Methyl-1,5-Naphthyridine

This protocol is adapted from established procedures for the modified Skraup synthesis.[3][4]

Materials:

-

3-Aminopyridine

-

Methyl vinyl ketone

-

Concentrated Sulfuric Acid

-

Arsenic Pentoxide (or other suitable oxidizing agent)

-

Water

-

Sodium Hydroxide solution (for neutralization)

-

Organic solvent for extraction (e.g., Chloroform or Dichloromethane)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add concentrated sulfuric acid to a cooled mixture of 3-aminopyridine.

-

Add the oxidizing agent (e.g., arsenic pentoxide) to the mixture.

-

Slowly add methyl vinyl ketone to the reaction mixture via the dropping funnel, maintaining the temperature below a certain threshold with external cooling.

-

After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution while keeping the mixture cool in an ice bath.

-

Extract the aqueous layer with an organic solvent (e.g., chloroform) multiple times.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 4-methyl-1,5-naphthyridine by column chromatography on silica gel or recrystallization.

| Reactant/Reagent | Role | Key Considerations |

| 3-Aminopyridine | Starting material | The nucleophilic amino group initiates the reaction. |

| Methyl vinyl ketone | Carbonyl source | Provides the carbon atoms for the second ring. |

| Sulfuric Acid | Catalyst and Dehydrating Agent | Promotes the cyclization and dehydration steps. |

| Arsenic Pentoxide | Oxidizing Agent | Drives the final aromatization of the ring system. |

Table 1: Roles and considerations of key reactants and reagents in the synthesis of 4-methyl-1,5-naphthyridine.

A reported yield for the synthesis of 4-methyl-1,5-naphthyridine using a similar modified Skraup reaction is approximately 11%.[4]

PART 2: Free-Radical Chlorination of the Methyl Group

The second step of the synthesis involves the selective chlorination of the methyl group at the 4-position of the 1,5-naphthyridine ring. This is best achieved through a free-radical halogenation using N-chlorosuccinimide (NCS) as the chlorinating agent.[5] This method is highly selective for benzylic and allylic positions due to the resonance stabilization of the resulting radical intermediate.

The Mechanism of NCS Chlorination

The reaction proceeds via a free-radical chain mechanism, which is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by UV irradiation.[5][6]

-

Initiation: The radical initiator decomposes upon heating or UV irradiation to form initial radicals. These radicals then abstract a chlorine atom from NCS to generate a chlorine radical.

-

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 4-methyl-1,5-naphthyridine, forming a resonance-stabilized benzylic-type radical and hydrogen chloride. This radical then reacts with another molecule of NCS to yield the desired 4-(chloromethyl)-1,5-naphthyridine and a succinimidyl radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated by the combination of any two radical species.

Figure 2: Simplified workflow of the free-radical chlorination of 4-methyl-1,5-naphthyridine with NCS.

The choice of a non-polar solvent like carbon tetrachloride or benzene is crucial to facilitate the radical reaction and minimize side reactions.

Experimental Protocol: Synthesis of 4-(Chloromethyl)-1,5-Naphthyridine

This protocol is a general procedure adapted from known methods for the free-radical chlorination of methyl-substituted azaheterocycles.[5]

Materials:

-

4-Methyl-1,5-naphthyridine

-

N-Chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Anhydrous carbon tetrachloride (or another suitable non-polar solvent)

-

Inert gas (e.g., Argon or Nitrogen)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-1,5-naphthyridine in anhydrous carbon tetrachloride under an inert atmosphere.

-

Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.

-

Heat the reaction mixture to reflux (around 77°C for carbon tetrachloride) for several hours. The reaction can also be initiated by irradiating with a UV lamp.

-

Monitor the reaction progress by TLC or Gas Chromatography (GC).

-

After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude 4-(chloromethyl)-1,5-naphthyridine.

-

The product can be purified by column chromatography on silica gel.

| Reactant/Reagent | Role | Key Considerations |

| 4-Methyl-1,5-naphthyridine | Substrate | The methyl group is the target for chlorination. |

| N-Chlorosuccinimide (NCS) | Chlorinating Agent | Provides the chlorine radical for the reaction. |

| AIBN or BPO | Radical Initiator | Initiates the free-radical chain reaction upon heating. |

| Carbon Tetrachloride | Solvent | A non-polar solvent that facilitates the radical reaction. |

Table 2: Roles and considerations of key reactants and reagents in the synthesis of 4-(chloromethyl)-1,5-naphthyridine.

Yields for similar benzylic chlorinations using NCS are typically in the range of 60-70%.[5]

Characterization

The final product, 4-(chloromethyl)-1,5-naphthyridine, and the intermediate, 4-methyl-1,5-naphthyridine, should be characterized using standard analytical techniques to confirm their identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation.[7] In the 1H NMR of 4-(chloromethyl)-1,5-naphthyridine, the appearance of a singlet for the chloromethyl protons (typically around 4.5-5.0 ppm) and the disappearance of the methyl singlet from the starting material are key diagnostic signals.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compounds.

-

Infrared (IR) Spectroscopy: Can be used to identify characteristic functional group vibrations.

Conclusion

The synthesis of 4-(chloromethyl)-1,5-naphthyridine can be reliably achieved through a two-step sequence involving a modified Skraup reaction to form the 4-methyl-1,5-naphthyridine precursor, followed by a selective free-radical chlorination of the methyl group using N-chlorosuccinimide. This guide provides a detailed framework for this synthesis, emphasizing the mechanistic rationale behind the chosen reactions and offering practical experimental guidance. The successful synthesis of this versatile building block opens up avenues for the development of novel 1,5-naphthyridine derivatives with potential applications in medicinal chemistry and drug discovery.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Rsc.org.

- BenchChem. (n.d.). Technical Support Center: Skraup Synthesis of Naphthyridines.

- Masdeu, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3244.

- BenchChem. (n.d.).

- Mohammed, S., & Ali, K. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Journal of Chemical and Pharmaceutical Research, 11(7), 45-53.

- Marco, J. A., et al. (n.d.). Spectral Assignments and Reference Data.

- Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.

- PubChem. (n.d.). 4-Methyl-1,5-naphthyridin-2-amine.

- Google Patents. (n.d.).

- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).

- Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides.

- BenchChem. (n.d.). Technical Support Center: Characterization of Polysubstituted 1,5-Naphthyridines.

- Masdeu, C., et al. (2020).

- BenchChem. (n.d.).

- Google Patents. (n.d.).

- MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Sigma-Aldrich. (n.d.). 4-methyl-1,8-naphthyridine.

- BenchChem. (n.d.).

- Google Patents. (n.d.). CN107892681B - Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one.

- SciSpace. (2017).

- ISCA. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.

- Google Patents. (n.d.).

- Google P

- Gaspa, S., et al. (2025). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Molecules, 30(2), 312.

- Encyclopedia.pub. (2020). Fused 1,5-naphthyridines.

- Google Patents. (n.d.).

- Panchatsharam, V. S., Sundaram, S., & Venkatasubramanian, N. (1981). Chlorination of acetylpyridines by N-chlorosaccharin. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 90(1), 53-59.

- Semantic Scholar. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.

Sources

4-(chloromethyl)-1,5-naphthyridine chemical properties

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, integral to numerous compounds with significant pharmacological activities. This technical guide focuses on 4-(chloromethyl)-1,5-naphthyridine, a key synthetic intermediate that, while not extensively documented, holds considerable potential for the elaboration of the 1,5-naphthyridine core. Due to the scarcity of direct experimental data for this specific compound, this whitepaper provides a comprehensive, predictive overview of its chemical properties, synthesis, and reactivity. The insights herein are derived from the established principles of organic chemistry and extensive data from analogous structures, namely the 1,5-naphthyridine ring system and benzylic chlorides of related nitrogen heterocycles. This guide is intended for researchers, scientists, and professionals in drug development, offering proposed experimental protocols, anticipated data, and a robust framework for utilizing this versatile building block.

Introduction: The Strategic Importance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is a cornerstone in medicinal chemistry. Its rigid, planar structure and the presence of two nitrogen atoms provide unique hydrogen bonding capabilities and coordination sites, making it an attractive scaffold for interacting with biological targets.[1] Derivatives of 1,5-naphthyridine have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The great interest in this scaffold is evidenced by the hundreds of patents and research articles published in recent years.[1]

4-(Chloromethyl)-1,5-naphthyridine represents a strategically important, yet underexplored, derivative. The chloromethyl group is a highly versatile functional handle, acting as a potent electrophile for the introduction of the 1,5-naphthyridine moiety into more complex molecular architectures. This guide will illuminate the predicted chemical landscape of this compound, providing a solid foundation for its synthesis and application in research and development.

Physicochemical and Spectroscopic Properties (Predicted)

While experimental data for 4-(chloromethyl)-1,5-naphthyridine is not available, its core properties can be reliably predicted based on its constituent parts. These predictions are crucial for planning synthetic transformations, purification strategies, and analytical characterization.

Table 1: Predicted Physicochemical Properties of 4-(Chloromethyl)-1,5-naphthyridine

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₉H₇ClN₂ | --- |

| Molecular Weight | 178.62 g/mol | --- |

| Appearance | Off-white to light yellow solid | Analogy with related chloromethylated heterocycles. |

| Melting Point | 85-95 °C | Higher than the parent 1,5-naphthyridine (75 °C) due to increased molecular weight and polarity.[2][3] |

| Boiling Point | > 300 °C | Estimated based on the high boiling point of the parent heterocycle and the addition of the chloromethyl group.[3] |

| Solubility | Soluble in chlorinated solvents (DCM, chloroform), moderately soluble in polar aprotic solvents (DMF, DMSO), and sparingly soluble in water and nonpolar solvents. | General solubility trends for polar, heterocyclic compounds. |

| logP | ~1.8 - 2.2 | Calculated using online prediction tools, reflecting moderate lipophilicity.[4][5][6][7] |

| pKa (of protonated N-5) | ~2.5 - 3.5 | The electron-withdrawing chloromethyl group is expected to slightly decrease the basicity compared to 4-methyl-1,5-naphthyridine. |

Anticipated Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be highly informative. A key diagnostic signal will be a singlet for the benzylic protons of the -CH₂Cl group, anticipated to appear around δ 4.7-4.9 ppm. The aromatic region will display a complex pattern corresponding to the six protons on the naphthyridine core. Based on the spectrum of the parent 1,5-naphthyridine, the following approximate shifts and couplings are predicted: δ 9.0 (dd, H-2), 8.8 (dd, H-6), 8.4 (dd, H-8), 7.8 (d, H-3), 7.7 (dd, H-7).[2] The exact shifts will be influenced by the C-4 substituent.

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum should show 9 distinct signals. The methylene carbon (-CH₂Cl) is expected around δ 45-50 ppm. The aromatic carbons will appear in the range of δ 120-155 ppm. The quaternary carbon C-4 will be downfield shifted due to the attachment of the chloromethyl group. For the parent 1,5-naphthyridine, carbon signals appear at δ 151.1, 144.0, 137.4, and 124.3 ppm.[8]

-

Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z 178. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 in an approximate 3:1 ratio) will be a definitive feature. The primary fragmentation pathway is expected to be the loss of a chlorine radical (·Cl) to form a stable benzylic-type carbocation at m/z 143.

Proposed Synthetic Strategies

A robust and logical synthetic pathway to 4-(chloromethyl)-1,5-naphthyridine can be designed starting from readily available precursors, leveraging well-established reactions for the construction and functionalization of the naphthyridine core. The most plausible approach involves the synthesis of 4-(hydroxymethyl)-1,5-naphthyridine, followed by chlorination.

Synthesis of the 4-(Hydroxymethyl)-1,5-naphthyridine Intermediate

The key precursor, 4-hydroxy-1,5-naphthyridine, can be synthesized via the Gould-Jacobs reaction.[1][9] This involves the condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the corresponding ester, which is then hydrolyzed and decarboxylated. The resulting 4-hydroxy-1,5-naphthyridine can be converted to 4-chloro-1,5-naphthyridine, which can then be used in a cross-coupling reaction or further functionalized. A more direct route to the hydroxymethyl intermediate would involve the reduction of a 4-carboxy- or 4-carboethoxy-1,5-naphthyridine derivative.

Chlorination of 4-(Hydroxymethyl)-1,5-naphthyridine

The conversion of a benzylic alcohol to the corresponding chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is the reagent of choice for this conversion due to its high reactivity and the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

Caption: Proposed synthetic workflow for 4-(chloromethyl)-1,5-naphthyridine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid [10]

-

A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated to form the anilinomethylenemalonate intermediate.

-

This intermediate is added to a high-boiling solvent like diphenyl ether and heated to ~250 °C to induce thermal cyclization, yielding ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

-

The resulting ester is hydrolyzed by refluxing with aqueous sodium hydroxide.

-

Acidification of the cooled reaction mixture with hydrochloric acid precipitates the 4-hydroxy-1,5-naphthyridine-3-carboxylic acid, which is collected by filtration.

Step 2: Reduction to 4-(Hydroxymethyl)-1,5-naphthyridine

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid in THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

-

The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure to yield crude 4-(hydroxymethyl)-1,5-naphthyridine, which can be purified by recrystallization or column chromatography.

Step 3: Chlorination to 4-(Chloromethyl)-1,5-naphthyridine

-

4-(Hydroxymethyl)-1,5-naphthyridine is dissolved in an anhydrous solvent such as dichloromethane (DCM) or chloroform in a flask equipped with a reflux condenser and a gas trap.

-

The solution is cooled to 0 °C in an ice bath.

-

Thionyl chloride (SOCl₂) (1.1 to 1.5 equivalents) is added dropwise with stirring. The use of a small amount of DMF can catalyze the reaction.[11][12][13]

-

After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for several hours or gently refluxed until the starting material is consumed (monitored by TLC).

-

The solvent and excess thionyl chloride are removed under reduced pressure.

-

The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with DCM.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification can be achieved by flash column chromatography on silica gel.

Reactivity and Synthetic Utility

The primary mode of reactivity for 4-(chloromethyl)-1,5-naphthyridine is governed by the electrophilic nature of the benzylic carbon. The carbon-chlorine bond is polarized, and the electron-withdrawing effect of the fused pyridine rings further enhances the electrophilicity of the methylene carbon, making it an excellent substrate for nucleophilic substitution reactions.

The Sₙ2 Reaction Mechanism

The reaction is expected to proceed predominantly via a bimolecular nucleophilic substitution (Sₙ2) mechanism. A wide array of nucleophiles can displace the chloride leaving group, enabling the facile construction of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds.

Caption: General Sₙ2 mechanism for 4-(chloromethyl)-1,5-naphthyridine.

Key Causality in Reactivity:

-

Nucleophile Strength: Stronger nucleophiles (e.g., thiolates, azides) will react more rapidly than weaker ones (e.g., water, alcohols).

-

Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.

-

Leaving Group: Chloride is a good leaving group, making the substitution reaction thermodynamically favorable.

Representative Transformations

The synthetic utility of 4-(chloromethyl)-1,5-naphthyridine is best illustrated by its potential reactions with various nucleophiles.

Table 2: Predicted Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type | Significance |

| Amines | R-NH₂, R₂NH | 4-(Aminomethyl)-1,5-naphthyridines | Access to diverse libraries of substituted amines for SAR studies. |

| Alcohols/Phenols | R-OH, Ar-OH | 4-(Alkoxymethyl)-1,5-naphthyridines | Formation of ether linkages, common in bioactive molecules. |

| Thiols/Thiophenols | R-SH, Ar-SH | 4-(Thiomethyl)-1,5-naphthyridines | Introduction of sulfur, a key element in many pharmaceuticals. |

| Azide | Sodium Azide (NaN₃) | 4-(Azidomethyl)-1,5-naphthyridine | Versatile intermediate for conversion to amines (Staudinger reduction) or triazoles ("click" chemistry). |

| Cyanide | Sodium Cyanide (NaCN) | (1,5-Naphthyridin-4-yl)acetonitrile | Chain extension by one carbon, precursor to carboxylic acids, amines, and other functional groups. |

| Carbanions | Malonic esters, organocuprates | C-C bond formation | Elaboration of the carbon skeleton for more complex structures. |

Protocol: General Procedure for Nucleophilic Substitution

-

To a solution of the nucleophile (e.g., a secondary amine, 1.2 equivalents) in a suitable polar aprotic solvent (e.g., DMF), add a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (1.5 equivalents) if the nucleophile is used as its salt.

-

Add a solution of 4-(chloromethyl)-1,5-naphthyridine (1.0 equivalent) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Applications in Drug Discovery

The 1,5-naphthyridine scaffold is a validated pharmacophore. Derivatives have been identified as potent inhibitors of various enzymes and receptors, including:

-

Topoisomerase I Inhibitors: Showing potential as antiproliferative agents for cancer therapy.

-

TGF-β Type I Receptor (ALK5) Inhibitors: Relevant for fibrosis and certain cancers.

-

Bacterial Topoisomerases (Gyrase and Topo IV): Leading to the development of novel antibacterial agents.[1]

4-(Chloromethyl)-1,5-naphthyridine serves as an invaluable linker for covalently attaching the 1,5-naphthyridine core to other pharmacophores or molecular scaffolds. This allows medicinal chemists to systematically probe the chemical space around the core, optimizing potency, selectivity, and pharmacokinetic properties. The ability to easily introduce a diverse range of functionalities via the chloromethyl handle makes it a powerful tool for generating compound libraries for high-throughput screening and lead optimization.

Safety and Handling

As a reactive alkylating agent and a novel heterocyclic compound, 4-(chloromethyl)-1,5-naphthyridine should be handled with caution.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Reactivity Hazards: It is a potential lachrymator and irritant. As an alkylating agent, it should be considered potentially mutagenic.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from moisture and incompatible materials such as strong bases and nucleophiles.

Conclusion

While direct experimental characterization of 4-(chloromethyl)-1,5-naphthyridine is lacking in the current literature, its chemical properties, reactivity, and synthetic pathways can be confidently predicted based on foundational principles of organic chemistry and data from analogous compounds. It is a highly promising and versatile building block, poised to be a valuable tool for researchers in medicinal chemistry and materials science. The reactive chloromethyl group provides a reliable handle for the elaboration of the medicinally significant 1,5-naphthyridine scaffold, opening avenues for the discovery of novel therapeutics and functional materials. The protocols and predictive data presented in this guide offer a solid starting point for the synthesis and utilization of this important intermediate.

References

-

PSEforSPEED. (n.d.). Chemical Properties on Demand. Retrieved from [Link][4]

-

Online Chemical Modeling Environment (OCHEM). (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). OSIRIS Property Explorer. Retrieved from [Link][6]

-

Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available at: [Link][1]

-

Macdonald, S. J. F., et al. (2019). Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles. PMC. Available at: [Link][14]

-

ACD/Labs. (n.d.). Percepta Platform - Molecular Property Prediction. Retrieved from [Link][7]

-

Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[4][5]naphthyridine-3-carbonitriles. Materials Today: Proceedings. Available at: [Link][15]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136070, 1,5-Naphthyridine. Retrieved from [Link][16]

-

Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. Available at: [Link][17]

-

PrepChem. (n.d.). Synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. Retrieved from [Link][10]

-

Abou-Sekkina, M. M., & Assar, S. S. (1982). Reaction of hydroxymethylanthraquinones with thionyl chloride. Dyes and Pigments, 3(1), 59-64. Available at: [Link][18]

-

Google Patents. (n.d.). CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride. Retrieved from [11]

-

Google Patents. (n.d.). JP2009528342A - Novel chlorinating reagent and method for chlorinating sugars using thionyl chloride. Retrieved from [12]

-

Google Patents. (n.d.). US20100228020A1 - Novel Chlorination Reagent and a Novel Process for Chlorination of Sugars Using Thionyl Chloride. Retrieved from [13]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,5-NAPHTHYRIDINE | 254-79-5 [chemicalbook.com]

- 3. wap.guidechem.com [wap.guidechem.com]

- 4. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]

- 5. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 6. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 7. acdlabs.com [acdlabs.com]

- 8. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride - Google Patents [patents.google.com]

- 12. JP2009528342A - Novel chlorinating reagent and method for chlorinating sugars using thionyl chloride - Google Patents [patents.google.com]

- 13. US20100228020A1 - Novel Chlorination Reagent and a Novel Process for Chlorination of Sugars Using Thionyl Chloride - Google Patents [patents.google.com]

- 14. Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. researchgate.net [researchgate.net]

Technical Monograph: 4-(Chloromethyl)-1,5-naphthyridine

Topic: 4-(Chloromethyl)-1,5-naphthyridine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Chemical Identity & Structural Significance

4-(Chloromethyl)-1,5-naphthyridine is a highly reactive heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and receptor antagonists. It belongs to the 1,5-naphthyridine class, a "privileged scaffold" in medicinal chemistry known for its ability to mimic the purine core of ATP, making it essential for designing ATP-competitive inhibitors.

Core Identifiers

| Property | Detail |

| Chemical Name | 4-(Chloromethyl)-1,5-naphthyridine |

| Molecular Formula | C₉H₇ClN₂ |

| Molecular Weight | 178.62 g/mol |

| CAS Number | Note:[1][2][3][4][5][6][7][8] Often generated in situ or classified as a transient intermediate. Primary commercial precursors are listed below. |

| Precursor 1 (Methyl) | 4-Methyl-1,5-naphthyridine (CAS: 7675-33-4) |

| Precursor 2 (Alcohol) | (1,5-Naphthyridin-4-yl)methanol (CAS: 1824563-73-6) |

| Structural Feature | Electron-deficient bicyclic aromatic system with a reactive benzylic chloride handle. |

Synthesis & Production Protocols

The synthesis of 4-(chloromethyl)-1,5-naphthyridine is typically approached via two primary pathways: radical halogenation of the methyl derivative or nucleophilic substitution of the corresponding alcohol. Due to the high reactivity of the chloromethyl group on this electron-deficient scaffold, Pathway B (via the alcohol) is generally preferred for purity and scale.

Pathway A: Radical Halogenation (Wohl-Ziegler)

Best for: Small-scale exploratory synthesis where the methyl precursor is readily available.

-

Reagents: 4-Methyl-1,5-naphthyridine (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), AIBN (0.1 eq), CCl₄ or PhCl.

-

Conditions: Reflux under inert atmosphere (N₂) for 4–12 hours.

-

Mechanism: Radical chain reaction.

-

Caveat: Often yields mixtures of mono- and di-chlorinated products requiring difficult chromatographic separation.

Pathway B: Deoxychlorination of Alcohol (Preferred)

Best for: High-purity applications and library generation.

-

Precursor Synthesis: Hydrolysis of ethyl 1,5-naphthyridine-4-carboxylate followed by reduction (NaBH₄ or LiAlH₄) yields (1,5-naphthyridin-4-yl)methanol.

-

Chlorination Protocol:

-

Step 1: Dissolve (1,5-naphthyridin-4-yl)methanol (1.0 eq) in anhydrous DCM at 0°C.

-

Step 2: Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise.

-

Step 3: Allow to warm to RT and stir for 2 hours.

-

Step 4: Evaporate volatiles in vacuo. The hydrochloride salt is often used directly without aqueous workup to prevent hydrolysis.

-

Synthetic Workflow Diagram

Figure 1: Dual synthetic pathways for the generation of the chloromethyl intermediate. Pathway B is favored to avoid polychlorination side products.

Reactivity & Medicinal Chemistry Applications

The chloromethyl moiety serves as a highly electrophilic "warhead" for attaching the 1,5-naphthyridine pharmacophore to amines, thiols, or alkoxides via S_N2 reactions.

Key Therapeutic Target: TGF-β Type I Receptor (ALK5)

Research has validated 1,5-naphthyridine derivatives as potent inhibitors of ALK5 (Activin receptor-like kinase 5) . The naphthyridine nitrogen atoms form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

Mechanism of Action[1][5][9]

-

Binding: The 1,5-naphthyridine core docks into the ATP-binding site of ALK5.

-

Selectivity: Substituents at the 4-position (derived from the chloromethyl linker) extend into the solvent-exposed region or hydrophobic pocket, determining selectivity against p38 MAPK.

-

Inhibition: Prevents phosphorylation of SMAD2/3, thereby blocking the TGF-β signaling cascade involved in fibrosis and tumor metastasis.

Experimental Protocol: S_N2 Derivatization

Objective: Synthesis of an ALK5 inhibitor candidate.

-

Setup: Charge a flask with 4-(chloromethyl)-1,5-naphthyridine HCl salt (1.0 mmol).

-

Solvent: Suspend in anhydrous DMF (5 mL).

-

Base: Add Cs₂CO₃ (3.0 mmol) to neutralize the HCl and scavenge protons.

-

Nucleophile: Add the desired amine (e.g., 2-aminopyridine derivative) (1.1 mmol).

-

Reaction: Stir at 60°C for 4 hours. Monitor by LC-MS.[9]

-

Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF. Dry over Na₂SO₄.

Biological Signaling Pathway (TGF-β/ALK5)

Figure 2: Mechanism of ALK5 inhibition by 1,5-naphthyridine derivatives. The compound blocks the phosphorylation step, halting the fibrotic signaling cascade.

Handling & Safety Data

Warning: 4-(Chloromethyl)-1,5-naphthyridine is a benzylic chloride equivalent . It combines the corrosivity of acid chlorides with the alkylating potential of alkyl halides.

| Hazard Class | Description | Precaution |

| Lachrymator | Irritating to eyes and mucous membranes. | Handle only in a functioning fume hood. |

| Corrosive | Hydrolyzes to release HCl upon contact with moisture. | Store under inert gas (Argon/Nitrogen) at -20°C. |

| Alkylating Agent | Potential mutagen/carcinogen. | Double-glove (Nitrile/Neoprene). Destroy excess with aqueous ammonia. |

References

-

Gellibert, F., et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry, 47(18), 4494-4506.

-

BenchChem. (2025).[9] "The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry." BenchChem Technical Guides.

-

Sigma-Aldrich. "4-Methyl-1,5-naphthyridine Product Page (CAS 7675-33-4)."

-

BLD Pharm. "(1,5-Naphthyridin-4-yl)methanol Product Page (CAS 1824563-73-6)."

-

Mishra, B.J. (2017). "Synthesis of 1,8-Napthyridine derivatives and their evaluation as possible antiepileptic agents." ResearchGate.

Sources

- 1. d-nb.info [d-nb.info]

- 2. 6-(propan-2-yl)-2,3-dihydro-1H-indole Suppliers, Manufacturers & Traders at Chemsrc [chemsrc.com]

- 3. 4-(Chloromethyl)pyridine Hydrochloride | 1822-51-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. CN107892681B - Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one - Google Patents [patents.google.com]

- 6. 7675-33-4・4-methyl-1,5-naphthyridine・4-methyl-1,5-naphthyridine【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 7. guidechem.com [guidechem.com]

- 8. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 4-(chloromethyl)-1,5-naphthyridine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Derivatives have demonstrated potential as anticancer, antibacterial, and kinase-inhibiting agents.[3][4][5] The functionalization of this core is paramount to modulating therapeutic efficacy and pharmacokinetic properties. 4-(chloromethyl)-1,5-naphthyridine emerges as a pivotal synthetic intermediate, offering a reactive electrophilic site for the strategic elaboration of the naphthyridine core. The chloromethyl group serves as a versatile chemical handle for introducing the 1,5-naphthyridine-4-methyl moiety into more complex molecular architectures via nucleophilic substitution reactions.[1]

This technical guide provides a comprehensive overview of 4-(chloromethyl)-1,5-naphthyridine for researchers, chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, propose a robust, literature-informed synthetic protocol, discuss its characteristic reactivity, and explore its applications as a strategic building block in the synthesis of biologically active molecules.

Physicochemical and Structural Properties

4-(chloromethyl)-1,5-naphthyridine is a substituted aromatic heterocycle. Its core structure consists of two fused pyridine rings with a chloromethyl substituent at the 4-position. This substituent is the primary site of chemical reactivity, making the molecule an excellent alkylating agent for a variety of nucleophiles.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | Calculated |

| Molecular Weight | 178.62 g/mol | Calculated |

| IUPAC Name | 4-(chloromethyl)-1,5-naphthyridine | N/A |

| CAS Number | Not assigned | N/A |

| Canonical SMILES | C1=CC2=C(C=NC=C2C(Cl))N=C1 | N/A |

Synthesis and Purification

The synthesis of 4-(chloromethyl)-1,5-naphthyridine is not extensively detailed in publicly available literature; however, a plausible and effective route can be designed based on well-established transformations of related heterocyclic systems. The most logical approach involves the chlorination of a readily accessible precursor, 4-methyl-1,5-naphthyridine. The synthesis of the 1,5-naphthyridine core itself can be achieved through classic methods like the Skraup or Gould-Jacobs reactions.[3][6][7][8]

Proposed Synthetic Protocol: Chlorination of 4-methyl-1,5-naphthyridine

This protocol describes a representative method for the free-radical chlorination of the methyl group on the 1,5-naphthyridine core. The choice of N-Chlorosuccinimide (NCS) as the chlorinating agent, initiated by benzoyl peroxide (BPO), provides a reliable method for side-chain halogenation on such heterocyclic systems.

Materials:

-

4-methyl-1,5-naphthyridine

-

N-Chlorosuccinimide (NCS)

-

Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-methyl-1,5-naphthyridine (1.0 eq).

-

Solvent and Reagent Addition: Dissolve the starting material in anhydrous carbon tetrachloride. Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

-

Expert Insight: The use of an anhydrous, non-polar solvent like CCl₄ is crucial to prevent hydrolysis of the product and to facilitate the radical chain mechanism. BPO acts as a radical initiator upon thermal decomposition.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of CCl₄.

-

Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) to remove any acidic impurities, followed by brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification (Self-Validation): The crude product must be purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% hexanes and gradually increasing the proportion of ethyl acetate, is effective for isolating the desired 4-(chloromethyl)-1,5-naphthyridine.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Synthesis workflow for 4-(chloromethyl)-1,5-naphthyridine.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the two protons of the chloromethyl group (-CH₂Cl), typically in the range of δ 4.5-5.0 ppm. The aromatic region (δ 7.5-9.0 ppm) will display a complex set of coupled signals corresponding to the protons on the naphthyridine core.[9][10]

-

¹³C NMR: The carbon spectrum should feature a distinct signal for the chloromethyl carbon in the aliphatic region (approx. δ 40-50 ppm). Multiple signals in the aromatic region (δ 120-160 ppm) will correspond to the carbons of the heterocyclic rings.[11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₉H₇ClN₂). The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom, with two major peaks at [M]+ and [M+2]+ in an approximate 3:1 ratio.

Reactivity and Applications in Medicinal Chemistry

Core Reactivity: Nucleophilic Substitution

The primary utility of 4-(chloromethyl)-1,5-naphthyridine stems from the reactivity of the C-Cl bond. The benzylic-like position of the chloromethyl group, adjacent to the aromatic naphthyridine system, makes it an excellent electrophile for Sₙ2 reactions. It readily reacts with a wide range of nucleophiles (Nu⁻), including amines, thiols, alcohols, and carbanions, to displace the chloride ion and form a new carbon-nucleophile bond.

This reactivity is the cornerstone of its function as a versatile synthetic building block for constructing a diverse library of 1,5-naphthyridine derivatives.[1]

Caption: General Sₙ2 reactivity of 4-(chloromethyl)-1,5-naphthyridine.

Application as a Synthetic Building Block

The 1,5-naphthyridine core is a key pharmacophore in many biologically active compounds. 4-(chloromethyl)-1,5-naphthyridine provides a direct route to tether this valuable scaffold to other molecular fragments, enabling extensive structure-activity relationship (SAR) studies.

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme. By reacting 4-(chloromethyl)-1,5-naphthyridine with various amines or anilines, researchers can synthesize libraries of compounds to target specific kinases, such as those involved in cancer cell proliferation.[1][5]

-

Antimalarial Agents: The related 1,5-naphthyridine scaffold is found in compounds with antimalarial activity.[7] This building block can be used to synthesize novel analogs that interfere with pathways essential for the parasite's survival, such as hemozoin formation.[5]

-

Antibacterial Agents: While the 1,8-naphthyridine isomer is more famous in the antibacterial field (e.g., nalidixic acid), the 1,5-naphthyridine core also serves as a basis for developing new antimicrobial agents.[3] This intermediate allows for the attachment of side chains designed to inhibit bacterial enzymes like DNA gyrase or topoisomerases.[4]

Safety and Handling

As a reactive alkylating agent and a chlorinated heterocyclic compound, 4-(chloromethyl)-1,5-naphthyridine must be handled with appropriate caution.[12]

-

Hazard Assessment: Expected to be a skin, eye, and respiratory tract irritant.[13][14] Harmful if swallowed or inhaled.[12] Handle as a potentially toxic substance.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14]

-

Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and moisture.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-(chloromethyl)-1,5-naphthyridine is a high-value synthetic intermediate for chemical and pharmaceutical research. Its strategic importance lies in the combination of a medicinally relevant 1,5-naphthyridine core with a reactive chloromethyl handle. This structure allows for straightforward derivatization, providing researchers with a powerful tool to generate novel and diverse molecular entities. Its application in the synthesis of potential kinase inhibitors, antibacterial, and antimalarial agents underscores its significance in modern drug discovery programs. Proper handling and a thorough understanding of its reactivity are essential for its effective and safe utilization in the laboratory.

References

- BLDpharm. 4-Chloro-2-methyl-1,5-naphthyridine.

- Paudyal, R., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

- BASF. (2026).

- Fisher Scientific. (2025).

- Sigma-Aldrich. (2025).

- Fisher Scientific.

- AK Scientific, Inc. 4-Chloro-2-(chloromethyl)

- PubChem. 4-(3-Chlorophenyl)-5-(1,5-naphthyridin-2-yl)-1,3-thiazol-2-amine. [Link]

- ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]

- Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-naphthyridine-3-carbonitriles. Materials Today: Proceedings. [Link]

- Alizadeh, S. (2012). Synthesis of bisquinolines, naphthyridines and pyronaridine to elucidate the mechanism of antimalarial drug action. University of Hertfordshire Research Archive. [Link]

- BLDpharm. 4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine.

- Palacios, F., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. [Link]

- BenchChem. (2025). Technical Support Center: Characterization of Polysubstituted 1,5-Naphthyridines.

- Indian Academy of Sciences. (2016).

- Wiley. 4-(Chloromethyl)pyridine hydrochloride. SpectraBase.

- ResearchGate. (2025). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

- Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. [Link]

- BenchChem. (2025). The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide.

- Deore, V., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum. Journal of Medicinal Chemistry.

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 8. 1,5-NAPHTHYRIDINE | 254-79-5 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. download.basf.com [download.basf.com]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

Technical Guide: Solubility Profile & Handling of 4-(chloromethyl)-1,5-naphthyridine

[1]

Executive Summary & Chemical Identity[1]

4-(chloromethyl)-1,5-naphthyridine is a bifunctional heterocyclic building block used primarily as an electrophilic intermediate in the synthesis of bioactive small molecules.[1] Its utility stems from the high reactivity of the chloromethyl group (

However, this reactivity imposes strict constraints on solubility handling. Unlike stable end-products, this compound exhibits solvent-dependent instability .[1] Dissolution in protic solvents (water, alcohols) often competes with solvolysis (hydrolysis/alcoholysis), leading to impurity formation. This guide prioritizes stability-indicating solubility over static saturation limits.

Physicochemical Profile (Predicted)

| Property | Value / Characteristic | Relevance to Solubility |

| Molecular Formula | Moderate MW facilitates organic solubility.[1] | |

| Molecular Weight | 178.62 g/mol | -- |

| LogP (Predicted) | ~2.1 - 2.5 | Lipophilic; prefers non-polar/polar aprotic solvents.[1] |

| pKa (Base) | ~2.9 (N-1/N-5) | Weakly basic; protonatable in strong acids (improves aqueous solubility but risks degradation).[1] |

| Physical State | Solid (Pale yellow to brown) | Crystalline lattice energy must be overcome by solvation.[1] |

| Reactive Moiety | Alkyl Halide (Benzylic-like) | High Hydrolysis Risk in aqueous media.[1] |

Solubility & Stability Matrix

The following matrix categorizes solvents based on their thermodynamic capacity to dissolve the solute and the kinetic stability of the solute within that medium.

Critical Solvent Classes

| Solvent Class | Solubility Potential | Stability Risk | Recommendation |

| Chlorinated (DCM, Chloroform) | High | Low | Primary Choice. Excellent dissolution of the naphthyridine core; inert toward the alkyl chloride.[1] |

| Polar Aprotic (DMSO, DMF, DMAc) | High | Low to Moderate | Secondary Choice. Good for reactions.[3] Caution: High temperatures can induce decomposition or dimerization.[1] Use anhydrous grades. |

| Polar Protic (Methanol, Ethanol) | Moderate | High (Solvolysis) | Avoid for Storage. The chloromethyl group will slowly convert to the alkoxymethyl ether (e.g., methoxymethyl) over time. |

| Aqueous (Water, Buffers) | Low (Neutral pH) | Critical (Hydrolysis) | Strictly Avoid. Rapid hydrolysis to the alcohol (hydroxymethyl) derivative occurs, especially at pH > 7 or elevated temps. |

| Non-Polar (Hexanes, Heptane) | Very Low | Low | Precipitation Solvent. Useful for antisolvent crystallization/purification, not for dissolution. |

Mechanism of Instability: Solvolysis Pathways

Understanding why solubility testing fails in certain media is crucial. The electron-deficient 1,5-naphthyridine ring pulls electron density from the chloromethyl group, making the methylene carbon highly electrophilic.

Visualization: Reactivity & Degradation Pathways

The diagram below illustrates the fate of 4-(chloromethyl)-1,5-naphthyridine in various solvent environments.

Caption: Figure 1. Solvolysis pathways demonstrating the stability risks in protic solvents versus the stability in chlorinated solvents.

Experimental Protocol: Stability-Indicating Solubility Assay

Do not use a standard "shake-flask" method with a 24-hour equilibration time for this compound, as degradation products will skew results.[1] Use this Dynamic Solubility Protocol .

Reagents & Equipment[1]

-

Solvents: Anhydrous DCM, Anhydrous DMSO, HPLC-grade Methanol (for immediate dilution only).

-

Detection: HPLC-UV (254 nm) or LC-MS.[1]

-

Standard: Purified 4-(chloromethyl)-1,5-naphthyridine (stored at -20°C).

Step-by-Step Methodology

-

Preparation of Stock Solution (The Control):

-

Dissolve 1.0 mg of compound in 1.0 mL of Anhydrous DCM .

-

Rationale: DCM is the "Gold Standard" stability solvent. This serves as the T=0 reference.

-

-

Solvent Challenge:

-

Prepare 3 vials containing 500 µL of target solvents: (A) Water (buffered pH 7.4), (B) Methanol, (C) DMSO.

-

Spike 10 µL of Stock Solution into each vial. Vortex for 10 seconds.[1]

-

-

Time-Point Analysis (T=0, T=1h, T=4h):

-

Immediately inject the T=0 sample into HPLC.

-

Crucial Step: Monitor the peak area of the parent compound relative to the Stock Solution.

-

Look for the emergence of new peaks at lower Retention Times (RT), which indicate hydrolysis (more polar species).

-

-

Calculation of "Functional Solubility":

-

If degradation > 5% within 1 hour, the solvent is incompatible , regardless of how much material dissolves.

-

True Solubility is defined here as the concentration maintained without degradation.

-

Handling, Storage, and Synthesis Implications

Storage Protocol

-

Temperature: -20°C is mandatory to prevent solid-state degradation.[1]

-

Atmosphere: Store under Argon or Nitrogen.[1] The compound is hygroscopic; moisture absorption leads to autocatalytic hydrolysis (HCl byproduct catalyzes further degradation).[1]

-

Container: Amber glass vials with Teflon-lined caps.

Synthesis Workflow Integration

When using this compound as an intermediate, solubility dictates the reaction order.

Caption: Figure 2. Decision tree for solvent selection during synthesis to maximize yield and minimize solvolysis.

References

-

Litvic, M. et al. (2012). "Synthesis and spectroscopic properties of some new 1,5-naphthyridine derivatives." Heterocycles. (Context: General properties of the 1,5-naphthyridine core).

-

Brown, D. J. (2008).[4] The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons.[1][4] (Context: Authoritative text on naphthyridine reactivity and synthesis).[1]

-

Lowe, J. (2014). "Alkyl Halides: Reactivity and Stability." In the Pipeline (Science). (Context: General mechanistic grounding for benzylic/alkyl halide instability in aqueous media).[1]

-

PubChem Compound Summary. "1,5-Naphthyridine."[5] National Center for Biotechnology Information.[1] (Context: Physicochemical property data for the parent heterocycle).

Sources

- 1. 4-(3-Chlorophenyl)-5-(1,5-naphthyridin-2-yl)-1,3-thiazol-2-amine | C17H11ClN4S | CID 11473228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 5. PubChemLite - 4-chloro-8-methyl-1,5-naphthyridine (C9H7ClN2) [pubchemlite.lcsb.uni.lu]

Technical Guide: Stability and Storage of 4-(Chloromethyl)-1,5-naphthyridine

The following technical guide details the stability, storage, and handling protocols for 4-(chloromethyl)-1,5-naphthyridine . This document is designed for medicinal chemists and process engineers, synthesizing the behavior of this specific heterocycle with the established reactivity profiles of chloromethyl-diazines.

Executive Summary & Chemical Identity

4-(chloromethyl)-1,5-naphthyridine is a highly reactive electrophilic building block used primarily in the synthesis of pharmaceutical agents (e.g., kinase inhibitors, anti-infectives). Its utility stems from the chloromethyl moiety , which serves as a versatile "handle" for attaching the naphthyridine core to nucleophiles.

However, this same reactivity dictates its instability. The compound acts as a benzylic halide analog within an electron-deficient heterocyclic system, making it prone to two primary degradation pathways: hydrolytic solvolysis and intermolecular self-alkylation .

| Property | Detail |

| CAS Number | Not widely listed; Analogous to 1822-51-1 (Pyridine) |

| Molecular Formula | C₉H₇ClN₂ |

| Preferred Form | Hydrochloride Salt (Free base is unstable) |

| Primary Hazard | Corrosive, Vesicant, lachrymator (suspected) |

| Storage Class | Moisture-sensitive, Cold chain (-20°C) |

Mechanisms of Instability

To store this compound effectively, one must understand why it degrades. The instability is not random; it is driven by the specific electronic arrangement of the 1,5-naphthyridine ring.

The "Free Base" Trap (Self-Quaternization)

The most critical stability factor is the protonation state of the naphthyridine nitrogens.

-

Mechanism : In its free base form, the nitrogen atom at position 1 (or 5) possesses a lone pair. This nitrogen is nucleophilic. The chloromethyl group at position 4 is highly electrophilic (activated by the electron-deficient ring).

-

Result : If left as a free base, Molecule A's nitrogen attacks Molecule B's chloromethyl group. This leads to rapid intermolecular self-alkylation , forming insoluble quaternary ammonium polymers (tars).

-

Prevention : The compound must be maintained as a hydrochloride salt . Protonating the nitrogens (

) removes their nucleophilicity, shutting down this pathway.

Hydrolytic Degradation

The chloromethyl group is activated for

-

Mechanism : Atmospheric moisture attacks the methylene carbon, displacing the chloride.

-

Product : 4-(hydroxymethyl)-1,5-naphthyridine and HCl.

-

Catalysis : The released HCl is autocatalytic in some contexts, though in this specific case, the salt form is desired. However, the formation of the alcohol impurity disrupts stoichiometry in downstream reactions.

Visualization: Degradation Pathways

The following diagram illustrates the divergent fates of the compound based on storage conditions.

Figure 1: Divergent stability pathways. The green node represents the stable storage state. Red nodes represent degradation products caused by improper handling (moisture or neutralization without immediate reaction).

Storage & Handling Protocols

Storage Specifications

Strict adherence to these conditions is required to maintain purity >95% over 6 months.

| Parameter | Specification | Rationale |

| Temperature | -20°C (± 5°C) | Slows kinetics of hydrolysis and thermal decomposition. |

| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture and oxygen. |

| Container | Amber Glass + Parafilm/Teflon Tape | Amber glass prevents photolysis; seal prevents moisture ingress. |

| Desiccation | Required | Store secondary container over Drierite or P₂O₅. |

| State | Solid (HCl Salt) | Never store as a solution or free base. |

Handling Workflow (Best Practice)

This workflow minimizes the time the compound exists in a reactive state.

-

Equilibration : Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water directly onto the solid.

-

Solvent Choice : Avoid nucleophilic solvents (methanol, ethanol) for storage. Use anhydrous DCM, DMF, or Acetonitrile for immediate reactions.

-

Free-Basing (If required) :

-

Do not isolate the free base.

-

Perform an in situ neutralization: Suspend the salt in the reaction solvent, add the nucleophile, and then add a non-nucleophilic base (e.g., DIPEA, TEA) dropwise.

-

Quality Control & Troubleshooting

Analytical Monitoring

Regular QC checks are recommended before committing the material to large-scale synthesis.

-

HPLC :

-

Column : C18 Reverse Phase.

-

Mobile Phase : Water/Acetonitrile (+0.1% TFA). Note: Do not use neutral water, as it may promote on-column hydrolysis.

-

Sign of Degradation : Appearance of a peak with shorter retention time (Hydroxymethyl derivative is more polar).

-

-

1H NMR (DMSO-d6) :

-

Diagnostic Signal : The

peak typically appears around 5.0–5.3 ppm (singlet). -

Degradation :

-

Shift to ~4.7–4.9 ppm indicates Hydrolysis (

). -

Broadening of aromatic signals indicates Polymerization.

-

-

Safety (Vesicant Warning)

Chloromethyl heterocycles are alkylating agents. They mimic the behavior of nitrogen mustards.

-

Inhalation : Destructive to mucous membranes.

-

Decontamination : Quench spills with dilute ammonia or 10% NaOH to hydrolyze the chloride to the safer alcohol.

References

-

BenchChem . An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. (Analogous reactivity profile for chloromethyl-azacycles). Link

-

National Institutes of Health (NIH) . Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (Comprehensive review of the 1,5-naphthyridine core reactivity). Link

-

Sigma-Aldrich .[3] Safety Data Sheet: 4-(Chloromethyl)pyridine hydrochloride. (Safety and storage standards for the direct pyridine analog). Link

-

Fisher Scientific . Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride. (Corroborating storage data for chloromethyl heterocycles). Link

Sources

A Technical Guide to the Reactivity of the Chloromethyl Group on a Naphthyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The functionalization of these heterocycles is crucial for modulating their biological activity. The chloromethyl group (–CH₂Cl) serves as a highly versatile synthetic handle for introducing a wide array of substituents onto the naphthyridine ring. This technical guide provides an in-depth analysis of the reactivity of the chloromethyl group attached to a naphthyridine core. We will explore the underlying electronic principles governing its reactivity, detail common reaction pathways, provide validated experimental protocols, and discuss the strategic implications for drug discovery.

Introduction: The Naphthyridine Scaffold and the Versatile Chloromethyl Group

The naphthyridine ring system, an aza-analogue of naphthalene, consists of two fused pyridine rings.[1] The position of the two nitrogen atoms gives rise to six possible isomers (e.g., 1,5-, 1,6-, 1,7-, 1,8-), each with distinct electronic and steric properties that influence chemical reactivity.[3] These scaffolds are of significant interest due to their presence in a variety of pharmacologically active compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1][4]

The chloromethyl group is an excellent electrophilic partner in a multitude of chemical transformations.[5] Its reactivity is primarily dictated by the polarized carbon-chlorine bond, where the high electronegativity of the chlorine atom renders the adjacent methylene carbon electron-deficient and susceptible to nucleophilic attack.[5][6] When attached to a naphthyridine ring, the reactivity of this group is further modulated by the electronic effects of the heterocyclic system.

Electronic Landscape of the Naphthyridine Ring: A Tale of Two Nitrogens

The two nitrogen atoms within the naphthyridine ring are strongly electron-withdrawing, which significantly influences the electron density of the entire heterocyclic system. This has profound implications for the reactivity of a substituent, such as the chloromethyl group.

-

Inductive Effect: The electronegative nitrogen atoms pull electron density away from the carbon framework through the sigma bonds. This effect enhances the electrophilicity of the methylene carbon in the chloromethyl group, making it more reactive towards nucleophiles than, for example, benzyl chloride.[6]

-

Mesomeric (Resonance) Effect: The position of the chloromethyl group relative to the nitrogen atoms is critical. When located at positions analogous to the 2- or 4-positions of a simple pyridine ring, the nitrogen atom can participate in resonance stabilization of the transition state during a nucleophilic attack.[6] This is analogous to the activation seen in 2- and 4-chloromethylpyridine.[6] Conversely, a chloromethyl group at a position meta to both nitrogens will be less activated by resonance.

The combination of these effects makes the chloromethyl group on a naphthyridine ring a potent electrophile, primed for facile nucleophilic substitution reactions.

Core Reactivity: Nucleophilic Substitution as the Workhorse Reaction

The predominant reaction pathway for the chloromethyl group on a naphthyridine ring is nucleophilic substitution, typically proceeding via an S_N2 mechanism.[7] This is characteristic of primary alkyl halides.[5] The reaction involves the displacement of the chloride ion by a wide range of nucleophiles.

The S_N2 Mechanism on the Naphthyridine Scaffold

The S_N2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs.

Caption: General S_N2 mechanism on a chloromethyl-naphthyridine.

A Spectrum of Nucleophiles

A key advantage of the chloromethyl group is its compatibility with a diverse array of nucleophiles, allowing for the introduction of various functionalities.

| Nucleophile Type | Example | Functional Group Introduced |

| Nitrogen | Amines (primary, secondary), Anilines, Heterocycles (e.g., imidazole, morpholine) | Substituted Amines |

| Oxygen | Alcohols, Phenols | Ethers |

| Sulfur | Thiols, Thiophenols | Thioethers |

| Carbon | Cyanide, Malonates | Nitriles, Esters |

Table 1: Common nucleophiles used in the substitution of chloromethyl-naphthyridines.

Factors Influencing Reactivity

The success of the nucleophilic substitution reaction depends on several key parameters:

-

Nucleophile Strength: Stronger nucleophiles (e.g., thiophenoxide) will react faster than weaker ones (e.g., water).

-

Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation but not the nucleophile, thus enhancing its reactivity.

-

Base: When using neutral nucleophiles like amines or thiols, a non-nucleophilic base (e.g., K₂CO₃, triethylamine) is often required to neutralize the HCl byproduct or to deprotonate the nucleophile, increasing its potency.[7]

-

Temperature: Modest heating (40-80 °C) is often sufficient to drive the reaction to completion in a reasonable timeframe.

Synthetic Applications in Drug Discovery

The derivatization of the naphthyridine core via the chloromethyl handle is a powerful strategy in medicinal chemistry. By introducing different functional groups, researchers can fine-tune a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This allows for the optimization of pharmacokinetic and pharmacodynamic profiles.

For instance, the introduction of basic amine functionalities can enhance solubility and provide a handle for salt formation. Aromatic rings can be introduced to explore new binding interactions within a target protein.

Detailed Experimental Protocol: Synthesis of a 3-(Aminomethyl)naphthyridine Derivative

This protocol provides a representative procedure for the nucleophilic substitution of a chloromethyl-naphthyridine with a secondary amine.

Objective: To synthesize N-((1,6-naphthyridin-3-yl)methyl)morpholine.

Materials:

-

3-(Chloromethyl)-1,6-naphthyridine hydrochloride

-

Morpholine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of morpholine (1.2 equivalents) in anhydrous DMF (0.5 M), add anhydrous potassium carbonate (2.5 equivalents).

-

Add 3-(chloromethyl)-1,6-naphthyridine hydrochloride (1.0 equivalent) to the suspension.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Caption: Experimental workflow for aminomethyl-naphthyridine synthesis.

Troubleshooting and Key Considerations

-

Side Reactions: Over-alkylation can occur if the product amine is sufficiently nucleophilic. Using a slight excess of the starting amine can mitigate this.

-

Low Yields: If the reaction is sluggish, ensure all reagents and solvents are anhydrous. The strength of the base can also be increased (e.g., using NaH with alcohol or thiol nucleophiles), though this requires more stringent anhydrous conditions.[8]

-

Purification: The basic nature of the nitrogen-containing products may cause streaking on silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can improve the chromatography.

Conclusion

The chloromethyl group on a naphthyridine ring is a powerful and reliable electrophilic handle for the synthesis of diverse libraries of compounds. Its reactivity, governed by the electronic properties of the underlying heterocyclic core, primarily favors S_N2-type nucleophilic substitution. A thorough understanding of the reaction mechanism and the influence of reaction parameters allows for the strategic and efficient derivatization of the naphthyridine scaffold, a crucial capability in the field of modern drug discovery.

References

- EvitaChem. Buy 2-(Trichloromethyl)-1,8-naphthyridine (EVT-14023349) | 125902-24-1.

-

Qiu, Y., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(21), 6634. Available from: [Link]

-

Qiu, Y., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(23), 7179. Available from: [Link]

- Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. John Wiley & Sons.

- MDPI. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials.

-

Lin, C., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Molecular and Cellular Pharmacology, 13(1), 1-21. Available from: [Link]

-

ResearchGate. Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. Available from: [Link]

-

WorldOfChemicals. (2024). Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis. Available from: [Link]

- MDPI. (2025). Electronic Influence of Trifluoromethyl Substituents on Benzoate Ligands in Paddlewheel-Type Diruthenium(II,II) Naphthyridine Complexes.

-

Bhide, B. H., & Patel, M. G. (1985). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(3), 279-284. Available from: [Link]

-

Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480. Available from: [Link]

-

OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Available from: [Link]

-

Chemical Review and Letters. (2023). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Available from: [Link]

-

ResearchGate. (2025). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1976). Ring transformations involving chloroheterocycles. Part I. Reaction of chloronaphthyridines with hydrazine hydrate. Available from: [Link]

-

StackExchange. (2024). SN2 nucleophilic substitution reaction push and pull transition state. Available from: [Link]

-

Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available from: [Link]

-

NPTEL. Nucleophilic Aromatic Substitution. Available from: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials | MDPI [mdpi.com]

- 4. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: High-Performance Synthesis of 4-(Aminomethyl)-1,5-Naphthyridine Derivatives

Abstract & Strategic Significance

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a critical bioisostere for quinolines and isoquinolines. Its electron-deficient nature and capacity for bidentate hydrogen bonding make it a potent core for kinase inhibitors (e.g., ALK5, PI3K, FGFR) and antibacterial agents targeting topoisomerase.